molecular formula C8H5BrF3IO B12329265 1-Bromo-2-iodo-5-methoxy-3-(trifluoromethyl)benzene

1-Bromo-2-iodo-5-methoxy-3-(trifluoromethyl)benzene

Cat. No.: B12329265
M. Wt: 380.93 g/mol
InChI Key: GOJHUYGZWRUIOV-UHFFFAOYSA-N
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Description

1-Bromo-2-iodo-5-methoxy-3-(trifluoromethyl)benzene is a halogenated aromatic compound with the molecular formula C8H5BrF3IO. This compound is characterized by the presence of bromine, iodine, methoxy, and trifluoromethyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-Bromo-2-iodo-5-methoxy-3-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the halogenation of a methoxybenzene derivative. The reaction conditions typically include the use of halogenating agents such as bromine and iodine in the presence of a catalyst. Industrial production methods may involve multi-step synthesis processes, including electrophilic aromatic substitution reactions .

Chemical Reactions Analysis

1-Bromo-2-iodo-5-methoxy-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Bromo-2-iodo-5-methoxy-3-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-iodo-5-methoxy-3-(trifluoromethyl)benzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate can then undergo further reactions to yield substituted benzene derivatives .

Comparison with Similar Compounds

1-Bromo-2-iodo-5-methoxy-3-(trifluoromethyl)benzene can be compared with other halogenated benzene derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which allows for diverse chemical reactivity and applications.

Properties

Molecular Formula

C8H5BrF3IO

Molecular Weight

380.93 g/mol

IUPAC Name

1-bromo-2-iodo-5-methoxy-3-(trifluoromethyl)benzene

InChI

InChI=1S/C8H5BrF3IO/c1-14-4-2-5(8(10,11)12)7(13)6(9)3-4/h2-3H,1H3

InChI Key

GOJHUYGZWRUIOV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Br)I)C(F)(F)F

Origin of Product

United States

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